molecular formula C11H13F3N2 B12067265 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

Cat. No.: B12067265
M. Wt: 230.23 g/mol
InChI Key: ISELQRNFCGRPSB-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is an organic compound that features a piperidine ring substituted with fluorine atoms

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-5-fluoroaniline

InChI

InChI=1S/C11H13F3N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2

InChI Key

ISELQRNFCGRPSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Some key areas of interest include:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors, suggesting potential antidepressant properties.
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Drug Development

The compound serves as a lead structure in drug development due to its favorable pharmacokinetic properties. Its ability to penetrate the blood-brain barrier makes it a candidate for central nervous system disorders. The following table summarizes its potential medicinal applications:

Application AreaDescription
Central Nervous SystemPotential treatment for depression and anxiety disorders
OncologyInvestigated for anticancer properties in preclinical studies
NeurologyPossible use in neurodegenerative disease therapies

Case Studies

  • Antidepressant Research : A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds similar to 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine, demonstrating significant serotonin uptake inhibition in vitro .
  • Cancer Cell Studies : Research conducted on analogs of this compound revealed that they could induce apoptosis in various cancer cell lines, indicating a pathway for further development into anticancer agents .
  • Pharmacokinetic Profiling : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity compared to similar compounds .

Biological Activity

2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is C11H14F2NC_{11}H_{14}F_2N with a molecular weight of approximately 202.24 g/mol. The presence of fluorine atoms in the piperidine and phenyl moieties significantly influences its biological properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The difluorinated piperidine ring enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the phenyl ring and the piperidine moiety is critical for enhancing biological activity. For instance, fluorine atoms can modulate the electronic properties of the molecule, thereby affecting its interaction with target proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine. For example:

  • Compound SL44 , closely related to this compound, demonstrated significant tumor growth inhibition in hepatocellular carcinoma models (IC50 = 3.1 µM) .
  • Hsp90 inhibitors have shown promising results in disrupting cancer cell proliferation by targeting heat shock proteins, which are crucial for cancer cell survival .

Antiviral Activity

The compound's potential antiviral properties have also been explored. Fluorinated compounds generally exhibit enhanced antiviral activity due to their ability to interfere with viral replication processes. The presence of fluorine in the phenyl ring has been linked to increased potency against certain viral strains .

Study on Antitumor Efficacy

In a comparative study, derivatives of 2-(4,4-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine were tested against various cancer cell lines. The results indicated that modifications in the piperidine structure led to variations in efficacy:

  • IC50 values for different derivatives ranged from 0.058 µM (highly active) to values exceeding 10 µM (less active), demonstrating a clear relationship between structural modifications and biological outcomes .

Antiviral Evaluation

A study assessed the antiviral activity of fluorinated phenylamines against HIV strains. Compounds with similar structures showed varying degrees of effectiveness based on their fluorine substitution patterns:

  • The most active compounds had EC50 values significantly lower than those of standard antiviral agents, indicating a strong potential for further development .

Data Tables

PropertyValue
Molecular FormulaC11H14F2NC_{11}H_{14}F_2N
Molecular Weight202.24 g/mol
Antitumor IC50 (SL44)3.1 µM
Antiviral EC50 (best derivative)<0.036 µM

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